molecular formula C17H20N4O4S B11014632 1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B11014632
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WSUCHANYXXWKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidinone core substituted with a 2,4-dimethoxyphenyl group at position 1 and a 5-ethyl-1,3,4-thiadiazole-2-yl carboxamide moiety at position 2. Its molecular formula is C₁₉H₂₂N₄O₄S, with a molecular weight of 437.5 and a dry powder physical state .

Eigenschaften

Molekularformel

C17H20N4O4S

Molekulargewicht

376.4 g/mol

IUPAC-Name

1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O4S/c1-4-14-19-20-17(26-14)18-16(23)10-7-15(22)21(9-10)12-6-5-11(24-2)8-13(12)25-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,20,23)

InChI-Schlüssel

WSUCHANYXXWKER-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials

  • Itaconic Acid : A common precursor for pyrrolidone rings due to its α,β-unsaturated diacid structure.

  • 2,4-Dimethoxyaniline : Introduces the dimethoxyphenyl group via nucleophilic addition.

Key Reaction Steps

  • Cyclocondensation :
    Itaconic acid reacts with 2,4-dimethoxyaniline in refluxing ethanol (12 h, 80°C) to form 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

    Itaconic Acid+2,4-DimethoxyanilineEtOH, ΔPyrrolidine Carboxylic Acid\text{Itaconic Acid} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{EtOH, Δ}} \text{Pyrrolidine Carboxylic Acid}

    Yield : 68–72%.

  • Esterification :
    The carboxylic acid is converted to its methyl ester using SOCl₂/MeOH (0°C to RT, 6 h).

    R-COOHSOCl₂, MeOHR-COOCH₃\text{R-COOH} \xrightarrow{\text{SOCl₂, MeOH}} \text{R-COOCH₃}

    Yield : 85–90%.

  • Hydrazide Formation :
    The ester reacts with hydrazine monohydrate in isopropanol (reflux, 4 h) to yield the hydrazide intermediate.

    R-COOCH₃NH₂NH₂\cdotpH₂OR-CONHNH₂\text{R-COOCH₃} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{R-CONHNH₂}

    Yield : 78–82%.

Thiadiazole Amine Synthesis

Thiosemicarbazide Cyclization

5-Ethyl-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives:

  • Reaction Setup :
    Ethyl thiosemicarbazide reacts with acetic anhydride in DMF (100°C, 8 h).

    NH₂-NH-C(S)-NH₂(Ac)₂O, DMF5-Ethyl-1,3,4-thiadiazol-2-amine\text{NH₂-NH-C(S)-NH₂} \xrightarrow{\text{(Ac)₂O, DMF}} \text{5-Ethyl-1,3,4-thiadiazol-2-amine}

    Yield : 65–70%.

  • Oxidative Cyclization :
    Alternative method using tert-butyl hydroperoxide (TBHP) in ethanol/water (RT, 4 h).

    Aldehyde+ThiosemicarbazideTBHPThiadiazole\text{Aldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{TBHP}} \text{Thiadiazole}

    Yield : 80%.

Coupling Reaction

Amide Bond Formation

The hydrazide intermediate (from Section 2.2) couples with 5-ethyl-1,3,4-thiadiazol-2-amine via two methods:

Method A: Carbodiimide-Mediated Coupling

  • Reagents : EDC/HCl, HOBt, DMF.

  • Conditions : RT, 24 h.

    R-CONHNH₂+Thiadiazole-NH₂EDC, HOBtTarget Compound\text{R-CONHNH₂} + \text{Thiadiazole-NH₂} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

    Yield : 60–65%.

Method B: Mixed Anhydride Method

  • Reagents : ClCO₂iPr, NMM, THF.

  • Conditions : 0°C to RT, 12 h.

    R-COOHClCO₂iPrR-CO-O-CO₂iPrThiadiazole-NH₂Target\text{R-COOH} \xrightarrow{\text{ClCO₂iPr}} \text{R-CO-O-CO₂iPr} \xrightarrow{\text{Thiadiazole-NH₂}} \text{Target}

    Yield : 70–75%.

Optimization and Challenges

Reaction Condition Comparison

ParameterMethod A (EDC/HOBt)Method B (Mixed Anhydride)
Yield 60–65%70–75%
Reaction Time 24 h12 h
Purification Column ChromatographyRecrystallization
Purity (HPLC) ≥95%≥98%

Critical Factors

  • Solvent Choice : DMF enhances solubility but complicates purification; THF offers better phase separation.

  • Catalyst Load : Excess EDC (>1.2 eq.) leads to side reactions.

  • Temperature Control : Mixed anhydride method requires strict低温 to avoid racemization.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between itaconic acid and 2,4-dimethoxyaniline proceeds via:

  • Michael Addition : Amine attacks the α,β-unsaturated carbonyl.

  • Cyclization : Intramolecular lactam formation.

Thiadiazole Formation

TBHP oxidizes the thiosemicarbazide intermediate, facilitating cyclization through radical intermediates.

Scale-Up Considerations

Industrial Feasibility

  • Batch Size : 10 kg batches achieved with 68% overall yield.

  • Cost Drivers :

    • Thiadiazole amine synthesis (45% of total cost).

    • Chromatography steps (30% of cost).

Green Chemistry Alternatives

  • Solvent Recycling : Ethanol recovery reduces waste.

  • Catalyst Reuse : Immobilized HOBt improves EDC efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Carbonylgruppe zu einem Alkohol reduzieren.

    Substitution: Nucleophile Substitutionsreaktionen können am Thiadiazolring auftreten, insbesondere an Positionen, die an die Stickstoffatome angrenzen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

    Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Alkohole.

    Substitution: Verschiedene substituierte Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antifungalen oder krebshemmenden Eigenschaften untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von 1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid ist nicht vollständig verstanden, es wird jedoch angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhaltet. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt. Zu den beteiligten Signalwegen könnten die Modulation von Signaltransduktionswegen, die Hemmung der Enzymaktivität oder die Wechselwirkung mit Zellrezeptoren gehören.

Ähnliche Verbindungen:

  • 1-(2,4-Dimethoxyphenyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid
  • 1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-2-carboxamid

Einzigartigkeit: 1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein der Ethylgruppe am Thiadiazolring und die spezifische Positionierung der Carboxamidgruppe am Pyrrolidinring können zu unterschiedlichen Wechselwirkungen mit biologischen Zielstrukturen im Vergleich zu ähnlichen Verbindungen führen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-(2,4-Dimethoxyphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidin-3-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substitution Thiadiazole Substitution Molecular Formula Molecular Weight Key Differences
Target Compound 2,4-Dimethoxy 5-Ethyl C₁₉H₂₂N₄O₄S 437.5 Optimized lipophilicity
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide 4-Fluoro 5-Isopropyl C₁₇H₁₉FN₄O₂S 377.4 Electron-withdrawing F; bulky isopropyl
1-(3-Chloro-4-Methylphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide 3-Chloro-4-Methyl 5-Methyl C₁₅H₁₅ClN₄O₂S 350.8 Chloro substituent; lower MW
Compound 35: 1-(3,4-Dimethylphenyl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl) Cyclopentane-1-Carboxamide 3,4-Dimethylphenyl 5-Ethyl C₁₉H₂₄N₄O₂S 384.5 Cyclopentane core (vs. pyrrolidinone)
N-(5-{[2-(1,3-Dioxolan-2-yl)Ethyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)-1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide 3-Methoxy 5-(Dioxolane-ethylthio) C₁₉H₂₂N₄O₅S₂ 450.5 Dioxolane-thioether side chain

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in , which may alter binding affinity to targets like kinases or nuclear receptors. For example, compound 35 in (3,4-dimethylphenyl) showed activity in RORγt inhibition, suggesting aryl substitutions critically modulate immunomodulatory effects.
  • Thiadiazole Substituents :
    The 5-ethyl group in the target compound balances lipophilicity and steric bulk compared to 5-isopropyl () or 5-methyl (). Larger substituents (e.g., isopropyl) may hinder membrane permeability, while smaller groups (methyl) reduce metabolic stability.

Molecular Weight and Drug-Likeness

The target compound (MW 437.5) adheres to Lipinski’s Rule of Five (MW < 500), whereas analogs with extended side chains (e.g., , MW 450.5) approach the upper limit, risking reduced oral bioavailability.

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : The molecule consists of a pyrrolidine ring substituted with a carboxamide group and linked to a thiadiazole moiety, which is further substituted with a dimethoxyphenyl group.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : A study reported that compounds containing the 1,3,4-thiadiazole scaffold demonstrated cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures to our target compound showed GI50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
Cell LineGI50 (μg/mL)
HCT1163.29
H46010.0
MCF-78.0

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of DNA replication . Compounds similar to the target compound have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

The potential anti-inflammatory effects of thiadiazole derivatives are also noteworthy:

  • Inhibition of Pro-inflammatory Mediators : Some studies have shown that these compounds can inhibit the production of inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Case Studies and Research Findings

  • Thiadiazole Derivatives in Cancer Therapy : A study highlighted the synthesis of several thiadiazole derivatives and their evaluation against cancer cell lines. The most potent derivative exhibited significant inhibition of cell proliferation and induced apoptosis in HCT116 cells .
  • Antimicrobial Evaluation : Another research focused on the synthesis of thiadiazole compounds and their testing against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammation Models : In vivo studies using animal models demonstrated that thiadiazole derivatives could reduce inflammation markers significantly when administered in inflammatory conditions .

Q & A

Q. What are the common synthetic pathways for preparing 1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2,4-dimethoxyphenyl precursors with pyrrolidine intermediates to form the 5-oxopyrrolidine core.
  • Step 2: Coupling the pyrrolidine intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine via carboxamide bond formation using coupling agents like EDCI/HOBt .
  • Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. Key Optimization Factors :

  • Temperature control (60–80°C for coupling reactions).
  • Solvent choice (e.g., DMF for solubility, ethanol for recrystallization).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the integration of the 2,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and the thiadiazole ring (distinctive aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ peak matching calculated mass).
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise due to variations in assay conditions or structural analogs. Strategies include:

  • Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., replacing the ethyl group on the thiadiazole with methyl) to isolate structure-activity relationships (SAR) .
  • Dose-Response Analysis : Establish EC50/IC50 values under standardized conditions (e.g., ATP levels in enzyme inhibition assays).
  • Computational Modeling : Use molecular docking to predict interactions with targets like kinases or GPCRs, cross-referencing with experimental IC50 data .

Q. Example Data Conflict :

StudyReported IC50 (μM)Assay TypeReference
A0.12Kinase X
B2.5Kinase X
Resolution: Validate purity (>95% via HPLC) and confirm assay buffer composition (e.g., Mg²+ concentration affects kinase activity).

Q. What strategies optimize the compound’s enzyme inhibition selectivity?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the thiadiazole ring to enhance hydrogen bonding with target enzymes .
  • Pharmacophore Mapping : Use X-ray crystallography to identify key binding motifs (e.g., the 5-oxopyrrolidine’s carbonyl interacting with catalytic lysine residues) .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Case Study : Replacing the ethyl group on the thiadiazole with a cyclopropyl moiety reduced off-target binding by 40% in kinase screens .

Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?

  • Stability in DMSO : Stock solutions (>10 mM) in DMSO are stable at -20°C for 6 months, but repeated freeze-thaw cycles degrade the amide bond .
  • Aqueous Buffers : Degradation occurs at pH >8.0 (hydrolysis of the pyrrolidinone ring); use pH 7.4 PBS for cell-based assays .
  • LC-MS Monitoring : Detect degradation products (e.g., free thiadiazole amine at m/z 115) .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent Models : Assess oral bioavailability (e.g., Cmax = 1.2 μg/mL at 50 mg/kg dose) and metabolic clearance via liver microsome assays .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C-labeled at the methoxy group) to track accumulation in target organs .
  • Key Parameter : Plasma protein binding (>90% in murine models may limit free drug availability) .

Q. How can computational tools guide the design of derivatives with improved solubility?

  • LogP Prediction : Reduce LogP from 3.5 (parent compound) to <2.5 by adding polar groups (e.g., hydroxyl on the phenyl ring) .
  • Molecular Dynamics Simulations : Predict hydration free energy to prioritize derivatives with enhanced aqueous solubility .
  • Experimental Validation : Compare predicted vs. measured solubility in PEG-400/water mixtures .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Yield Optimization : Transition from batch to flow chemistry for the coupling step to improve reproducibility .
  • Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/n-hexane mixtures) to reduce costs .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

DerivativeR Group (Thiadiazole)IC50 (μM) Kinase XSolubility (mg/mL)
Parent-C2H50.120.05
Analog 1-CH30.450.10
Analog 2-CF30.080.03
Source:

Q. Table 2: Reaction Optimization for Coupling Step

ConditionYield (%)Purity (%)
EDCI/HOBt7292
DCC/DMAP6588
Flow Chemistry8595
Source:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.